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Chemerin-9 (149-157) (TFA) -

Chemerin-9 (149-157) (TFA)

Catalog Number: EVT-8220006
CAS Number:
Molecular Formula: C56H67F3N10O15
Molecular Weight: 1177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chemerin-9 is classified as a bioactive peptide. It is derived from chemerin, a protein that is expressed in various tissues, including adipose tissue, liver, and skin. The peptide sequence corresponds to amino acids 149 to 157 of the chemerin protein, and it is often used in research to study chemerin's biological activities. The TFA (trifluoroacetic acid) salt form is commonly utilized to enhance solubility and stability during laboratory experiments.

Synthesis Analysis

Methods

The synthesis of Chemerin-9 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are coupled to a resin using specific coupling reagents.
    • Protecting groups are utilized to prevent unwanted reactions during synthesis.
    • After the desired sequence is achieved, the peptide is cleaved from the resin and deprotected.
  2. Purification:
    • The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity level.
  3. Characterization:
    • Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

Structure

Chemerin-9 (149-157) has a specific amino acid sequence that contributes to its biological activity. The molecular structure can be represented as follows:

Sequence Ser Lys Gly Leu Gly Ala Tyr\text{Sequence Ser Lys Gly Leu Gly Ala Tyr}

Data

  • Molecular Weight: Approximately 1,029 Da.
  • Chemical Formula: C₄₈H₆₉N₁₃O₁₄S.
  • 3D Structure: The conformation of Chemerin-9 can be analyzed using computational modeling tools, revealing its potential binding sites for receptors involved in its mechanism of action.
Chemical Reactions Analysis

Reactions

Chemerin-9 participates in various biochemical interactions, primarily involving its binding to specific receptors such as Chemokine-like receptor 1 (CMKLR1). This interaction triggers signaling pathways that regulate cellular responses.

Technical Details

  1. Binding Affinity Studies:
    • Radiolabeled assays can be conducted to determine the binding affinity of Chemerin-9 to its receptors.
  2. Signal Transduction:
    • Upon receptor activation, downstream signaling pathways are initiated, leading to effects such as chemotaxis and modulation of inflammatory responses.
Mechanism of Action

Process

Chemerin-9 exerts its biological effects by binding to CMKLR1 and other receptors like Chemokine receptor-like 2 (CCRL2). This interaction activates intracellular signaling cascades that influence various cellular functions.

Data

  • Signaling Pathways: Activation leads to increased intracellular calcium levels and the activation of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and differentiation.
  • Biological Effects: Chemerin-9 has been shown to promote macrophage migration and influence adipocyte differentiation, highlighting its role in metabolism and immune response.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Highly soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Applications

Scientific Uses

Chemerin-9 has several applications in scientific research:

  1. Metabolic Research: Investigating its role in obesity-related inflammation and metabolic syndrome.
  2. Immunology: Studying its effects on immune cell migration and activation.
  3. Drug Development: Potential use as a therapeutic target for metabolic diseases and inflammatory conditions.
Molecular Mechanisms of CMKLR1 Activation by Chemerin-9

Structural Basis of Chemerin-9–Chemokine-Like Receptor 1 Interactions

Cryo-Electron Microscopy Insights into Ligand–Receptor–G Protein Complex Formation

Recent high-resolution cryo-electron microscopy studies have resolved the ternary complex structure of Chemokine-Like Receptor 1 bound to Chemerin-9 (149-157) and the inhibitory G protein (Gi) at 2.94-Å resolution. This structure reveals that Chemerin-9 docks deeply within the orthosteric binding pocket of Chemokine-Like Receptor 1, situated between the transmembrane helices and extending towards the extracellular loops. The complex exhibits a 1:1:1 stoichiometry, with the peptide agonist primarily engaging the receptor's extracellular segments and upper transmembrane regions. Crucially, the cryo-electron microscopy density map demonstrates direct interactions between the C-terminal phenylalanine residue (Phe157) of Chemerin-9 and transmembrane helix 2 of Chemokine-Like Receptor 1, positioning the receptor in an active conformation capable of engaging the Gi heterotrimer. This structural arrangement facilitates a tight coupling interface between Chemokine-Like Receptor 1 and the Gi α-subunit, particularly through interactions involving intracellular loop 2 and transmembrane helix 6 [1] [5] [7].

Key Residues in Chemokine-Like Receptor 1 Extracellular Loops and Transmembrane Domains

Mutagenesis studies combined with molecular dynamics simulations have identified critical residues governing Chemerin-9 binding and receptor activation:

  • Phe²·⁵³ (Transmembrane Helix 2): This aromatic residue forms a π-π stacking interaction with Phe8 (Phe157 in full-length chemerin numbering) of Chemerin-9. Alanine substitution at this position reduces Chemerin-9 binding affinity by >100-fold and abolishes Gi activation, highlighting its essential role in agonist recognition [1] [6].
  • Glu⁹⁷ and Asp⁹⁹ (Extracellular Loop 1): These residues form hydrogen bonds with the tyrosine (Tyr1) and glutamine (Gln5) backbone atoms of Chemerin-9. Mutations here significantly impair peptide-induced calcium mobilization and Gi coupling efficiency [1] [7].
  • Tyr²⁵⁹ (Extracellular Loop 2): Stabilizes the N-terminal segment of Chemerin-9 (Tyr149-Phe150-Pro151) through hydrophobic interactions. Its mutation to phenylalanine preserves binding but reduces signaling efficacy, indicating its role in optimal agonist positioning rather than direct binding affinity [5] [7].
  • Arg²³⁸ (Transmembrane Helix 6): Forms a salt bridge with the C-terminal carboxylate of Chemerin-9 (Ser157). Disruption of this interaction markedly reduces receptor activation potency [1] [8].

Table 1: Key Chemokine-Like Receptor 1 Residues for Chemerin-9 Binding and Signaling

Residue (Location)Interaction with Chemerin-9Functional Consequence of Mutation
Phe²·⁵³ (Transmembrane Helix 2)π-π stacking with Phe8 (Phe157)>100-fold ↓ binding affinity; abolished Gi activation
Glu⁹⁷ (Extracellular Loop 1)H-bond with Tyr1 (Tyr149) backboneImpaired calcium mobilization; reduced Gi coupling
Asp⁹⁹ (Extracellular Loop 1)H-bond with Gln5 (Gln153) backboneImpaired calcium mobilization; reduced Gi coupling
Tyr²⁵⁹ (Extracellular Loop 2)Hydrophobic interaction with Tyr149-Phe150-Pro151Preserved binding; ↓ signaling efficacy
Arg²³⁸ (Transmembrane Helix 6)Salt bridge with Ser157 C-terminusMarkedly reduced activation potency

Agonist-Induced Conformational Changes in Chemokine-Like Receptor 1

Dynamics of Gi Protein Coupling and Activation

Binding of Chemerin-9 induces profound conformational rearrangements within Chemokine-Like Receptor 1 that facilitate Gi protein coupling and activation. Molecular dynamics simulations based on the cryo-electron microscopy structure reveal two major shifts:

  • Transmembrane Helix 6 Outward Movement: Upon Chemerin-9 binding, transmembrane helix 6 undergoes a characteristic outward tilt (≥6 Å displacement at the cytoplasmic end). This movement creates a cleft that accommodates the C-terminal α5 helix of the Gαi subunit. The hydrophobic interface between transmembrane helix 6 (Ile²⁴⁶, Val²⁵⁰) and the Gαi α5 helix (Leu³⁴⁸, Phe³⁵⁶) is critical for nucleotide exchange in Gi [1] [7].
  • Transmembrane Helix 7 and Helix 8 Rearrangement: Chemerin-9 binding induces a contraction of the transmembrane helix 7 intracellular segment and a reorientation of the helix 8 amphipathic helix. This facilitates interactions between conserved hydrophobic residues in Chemokine-Like Receptor 1 (Ile²⁸⁶, Leu²⁹⁰) and hydrophobic patches on the Gβ subunit, stabilizing the ternary complex. These conformational changes are detectable within the first 100 nanoseconds of molecular dynamics simulations and correlate with reduced root-mean-square deviation in the active state complex compared to the receptor alone [1] [4] [8].

Role of Intracellular Loop Rearrangements in Signal Transduction

The intracellular loops of Chemokine-Like Receptor 1 serve as critical scaffolds for G protein engagement:

  • Intracellular Loop 2: This loop adopts a structured β-strand conformation upon Chemerin-9 binding, forming an extensive interface with the Gαi αN-β1 hinge region. Key residues (Arg¹⁴⁶, Asp¹⁵⁰) stabilize this interaction through electrostatic contacts. Mutagenesis of Arg¹⁴⁶ to alanine disrupts Gi coupling without affecting Chemerin-9 binding, confirming its exclusive role in downstream signaling [1] [7].
  • Intracellular Loop 3: Chemerin-9 binding induces a helical extension in the N-terminal segment of intracellular loop 3, positioning it for interactions with both Gαi and Gβγ subunits. Phosphorylation sites (Ser/Thr) identified within intracellular loop 3 suggest this loop also serves as a regulatory hub for β-arrestin recruitment and receptor desensitization following initial Gi activation [1] [8].

These coordinated rearrangements in the transmembrane bundle and intracellular domains enable Chemokine-Like Receptor 1 to catalyze GDP release from Gαi and facilitate GTP binding, initiating downstream signaling cascades including inhibition of adenylate cyclase, activation of mitogen-activated protein kinase pathways, and calcium mobilization [1] [4] [7].

Comparative Pharmacology of Chemerin-9 Across Chemokine-Like Receptor 1, G Protein-Coupled Receptor 1, and C-C Motif Chemokine Receptor-Like 2

Ligand-Binding Specificity and Arrestin Recruitment in G Protein-Coupled Receptor 1

Despite sharing significant sequence homology with Chemokine-Like Receptor 1 (≈35%), G Protein-Coupled Receptor 1 exhibits distinct pharmacological responses to Chemerin-9:

  • Binding Affinity vs. Functional Selectivity: Chemerin-9 binds G Protein-Coupled Receptor 1 with low nanomolar affinity (EC₅₀ ≈ 2-4 nM in β-arrestin recruitment assays), comparable to its affinity for Chemokine-Like Receptor 1. However, unlike Chemokine-Like Receptor 1, this binding does not elicit detectable Gi protein activation. Bioluminescence resonance energy transfer-based biosensor assays confirm the absence of Gαi1, Gαi2, Gαi3, GαoA, or GαoB activation upon Chemerin-9 binding to G Protein-Coupled Receptor 1 [5] [9].
  • β-Arrestin Recruitment Profile: Chemerin-9 potently induces β-arrestin-2 recruitment to G Protein-Coupled Receptor 1 (EC₅₀ ≈ 3.1 nM), with significantly faster kinetics (maximum recruitment within 2 minutes) and greater efficacy (≈125% of full-length chemerin) compared to Chemokine-Like Receptor 1. The recruitment is dependent on specific aromatic residues (Tyr⁹⁵, Phe⁹⁹, Tyr¹⁰³) in the extracellular loop 2 of G Protein-Coupled Receptor 1, which form a hydrophobic pocket accommodating the C-terminal loop structure of Chemerin-9. This distinct binding mode explains the receptor's bias toward arrestin-mediated signaling [5] [9].

Functional Divergence in Scavenging versus Signaling Receptor Roles

The three chemerin receptors exhibit specialized functions in chemerin biology:

  • Chemokine-Like Receptor 1 - Dual Signaling Hub: Acts as a classical Gi-coupled receptor mediating both acute responses (calcium flux, chemotaxis) and longer-term adaptations (gene expression changes). Chemerin-9 activation leads to robust phosphorylation of extracellular signal-regulated kinases 1/2 mitogen-activated protein kinases, which requires both Gi/o activation and β-arrestin-2 recruitment [9].
  • G Protein-Coupled Receptor 1 - Arrestin-Biased Scavenger: Combines ligand-activated arrestin signaling with constitutive scavenging activity. Beyond agonist-induced arrestin recruitment, G Protein-Coupled Receptor 1 undergoes rapid constitutive internalization (t₁/₂ ≈ 15 minutes) independent of ligand binding. This internalization pathway efficiently clears inactive Chemerin-9 fragments (e.g., Chemerin-7: YFPGQFA) that cannot activate signaling receptors, regulating extracellular chemerin bioavailability [5] [9].
  • C-C Motif Chemokine Receptor-Like 2 - Non-Signaling Scavenger: Binds Chemerin-9 and full-length chemerin with nanomolar affinity but lacks detectable signaling capacity in heterologous expression systems. No Gi activation, calcium mobilization, β-arrestin recruitment, or receptor internalization occurs upon ligand binding. C-C Motif Chemokine Receptor-Like 2 functions primarily as a presentation receptor, concentrating chemerin at cell surfaces for enhanced activation of neighboring Chemokine-Like Receptor 1-expressing cells, particularly in inflammatory environments [9].

Table 2: Functional Properties of Chemerin Receptors Activated by Chemerin-9

ReceptorGi Protein Activationβ-Arrestin Recruitment (EC₅₀)Ligand InternalizationPrimary Functional Role
Chemokine-Like Receptor 1Potent activation (Gαi1/2/3, GαoA/B; EC₅₀ ≈ 1.9-3.1 nM)Moderate (EC₅₀ ≈ 20-50 nM)Activation-dependent (via β-arrestin)Dual G protein and arrestin signaling; inflammation regulation
G Protein-Coupled Receptor 1Not detectablePotent (EC₅₀ ≈ 2.9-3.1 nM; faster kinetics)Constitutive & activation-dependentArrestin signaling & ligand scavenging; glucose metabolism
C-C Motif Chemokine Receptor-Like 2Not detectableNot detectableNot detectableNon-signaling chemerin presentation; local concentration enhancement

This functional divergence highlights how the chemerin system utilizes receptor specialization to fine-tune inflammatory and metabolic responses. While Chemokine-Like Receptor 1 serves as the primary signal transducer for Chemerin-9, G Protein-Coupled Receptor 1 acts as a regulatory sink modulating ligand availability, and C-C Motif Chemokine Receptor-Like 2 amplifies local chemerin gradients. The development of receptor-selective ligands like the first G Protein-Coupled Receptor 1-selective peptide (designed based on extracellular loop 2 differences) further underscores the pharmacological relevance of these distinctions [5] [9].

Properties

Product Name

Chemerin-9 (149-157) (TFA)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C56H67F3N10O15

Molecular Weight

1177.2 g/mol

InChI

InChI=1S/C54H66N10O13.C2HF3O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;3-2(4,5)1(6)7/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);(H,6,7)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1

InChI Key

SXASNPXNWDDIGQ-CPIFIIIUSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O

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